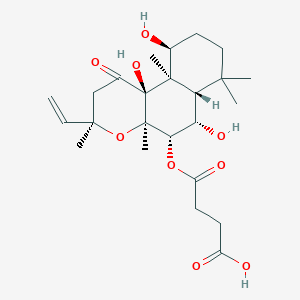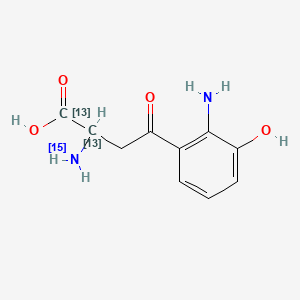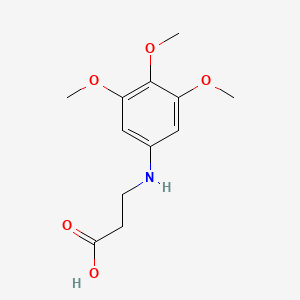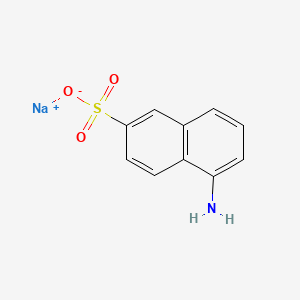
4-(2-Methylbuta-1,3-dienyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylbuta-1,3-dienyl)morpholine is a chemical compound with the molecular formula C9H15NO. It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical and industrial applications. The compound features a morpholine ring substituted with a 2-methylbuta-1,3-dienyl group, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbuta-1,3-dienyl)morpholine typically involves the reaction of morpholine with 2-methylbuta-1,3-diene under specific conditions. One common method is the nucleophilic addition of morpholine to the diene, followed by cyclization to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition and cyclization steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
4-(2-Methylbuta-1,3-dienyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into saturated or partially saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted morpholine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce saturated morpholine derivatives. Substitution reactions result in various substituted morpholine compounds with different functional groups.
科学的研究の応用
4-(2-Methylbuta-1,3-dienyl)morpholine has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(2-Methylbuta-1,3-dienyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact mechanism depends on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Morpholine: The parent compound, widely used in various applications.
4-(2-Methylbuta-1,3-dienyl)piperidine: A similar compound with a piperidine ring instead of a morpholine ring.
4-(2-Methylbuta-1,3-dienyl)thiazolidine: A thiazolidine derivative with similar structural features.
Uniqueness
4-(2-Methylbuta-1,3-dienyl)morpholine is unique due to the presence of both the morpholine ring and the 2-methylbuta-1,3-dienyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets highlights its versatility and potential for further exploration.
特性
分子式 |
C9H15NO |
|---|---|
分子量 |
153.22 g/mol |
IUPAC名 |
4-(2-methylbuta-1,3-dienyl)morpholine |
InChI |
InChI=1S/C9H15NO/c1-3-9(2)8-10-4-6-11-7-5-10/h3,8H,1,4-7H2,2H3 |
InChIキー |
WEIOEOZEFXKYOA-UHFFFAOYSA-N |
正規SMILES |
CC(=CN1CCOCC1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Carboxylic Acid](/img/structure/B13826952.png)



![25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix[4]arene](/img/structure/B13827000.png)
![methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B13827003.png)



![tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13827023.png)



